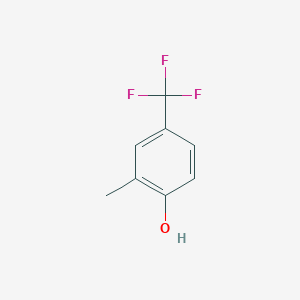

2-Methyl-4-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZPDMNDTOEKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-Methyl-4-(trifluoromethyl)phenol

The direct synthesis of 2-methyl-4-(trifluoromethyl)phenol can be achieved through several strategic approaches, primarily involving the manipulation of aromatic rings. These methods focus on introducing the methyl and trifluoromethyl groups onto a phenolic backbone or constructing the phenol (B47542) from a precursor already containing these substituents.

Exploration of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the context of synthesizing 2-methyl-4-(trifluoromethyl)phenol, this approach would typically involve the introduction of a methyl or trifluoromethyl group onto a pre-existing substituted phenol.

The trifluoromethyl group is strongly deactivating, meaning it withdraws electron density from the aromatic ring, making further electrophilic substitution slower. masterorganicchemistry.com Conversely, the hydroxyl and methyl groups are activating. The directing effects of these groups are crucial. The hydroxyl group is a powerful ortho-, para-director, while the methyl group is also an ortho-, para-director. The trifluoromethyl group is a meta-director.

A plausible, though challenging, electrophilic pathway could involve the Friedel-Crafts alkylation of 4-(trifluoromethyl)phenol (B195918). However, the deactivating nature of the CF3 group would necessitate harsh reaction conditions, which could lead to low yields and side products. Research has shown that phenols can undergo electrophilic trifluoromethylthiolation, where a SCF3 group is added to the ring. rsc.orgrsc.org For instance, 2-methylphenol and 3-methylphenol exclusively yield the 4-SCF3-substituted products. rsc.orgrsc.org This highlights the regioselectivity achievable in such reactions.

Development of Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNA) offers an alternative pathway, particularly when the aromatic ring is substituted with strong electron-withdrawing groups like trifluoromethyl. A potential strategy could involve a precursor such as a di-halogenated trifluoromethylbenzene, where one halogen is selectively replaced by a hydroxyl group and the other by a methyl group.

Research into concerted nucleophilic aromatic substitution (CSNAr) has shown that phenols can be converted to aryl fluorides, a reaction that is not limited to electron-poor arenes. scispace.comnih.gov While not a direct synthesis of the target molecule, this demonstrates the evolving landscape of nucleophilic aromatic substitution on phenolic compounds. The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) has also been studied, showing selective substitution at the para position to the trifluoromethyl group. mdpi.com

Strategic Functionalization of Pre-existing Phenolic Scaffolds

This strategy involves starting with a phenol that already contains one of the desired substituents and then introducing the second.

One method involves the directed ortho-lithiation of a protected 4-(trifluoromethyl)phenol. thieme-connect.deresearchgate.net The hydroxyl group is first protected, for example, as a tetrahydropyranyl (THP) ether. Treatment with a strong base like butyllithium (B86547) then selectively removes a proton from the ortho position, directed by the protected hydroxyl group. This lithiated intermediate can then react with an electrophile, such as a methylating agent, to introduce the methyl group at the 2-position. Subsequent deprotection of the hydroxyl group yields 2-methyl-4-(trifluoromethyl)phenol. researchgate.net

Another approach is the direct iodination of 4-(trifluoromethyl)phenol (also known as α,α,α-trifluoro-p-cresol) using iodine and sodium bicarbonate to produce 2-iodo-4-(trifluoromethyl)phenol. chemicalbook.com This iodinated intermediate can then potentially undergo a cross-coupling reaction to introduce the methyl group.

Synthesis of Related Intermediates and Analogs

The synthesis of certain intermediates and analogs is crucial for various synthetic routes leading to 2-methyl-4-(trifluoromethyl)phenol and other valuable compounds.

Preparation of Trifluoromethylated Benzoquinones (e.g., 2-trifluoromethyl-1,4-benzoquinone)

Trifluoromethylated benzoquinones are versatile intermediates in organic synthesis. For instance, 2-trifluoromethyl-1,4-benzoquinone can be synthesized through the oxidation of 3-trifluoromethylphenol using sodium chlorite (B76162) and sulfuric acid. thieme-connect.com This quinone is a key reactant in the Nenitzescu indole (B1671886) synthesis. researchgate.netacs.org

The Nenitzescu reaction involves the condensation of a p-benzoquinone with an alkyl 3-aminocrotonate. Specifically, the reaction of 2-trifluoromethyl-1,4-benzoquinone with ethyl 3-aminocrotonate or t-butyl 3-aminocrotonate yields 5-hydroxy-2-methyl-4-trifluoromethylindole-3-carboxylic acid esters. researchgate.netacs.org These indole derivatives can be further transformed; for example, decarbalkoxylation of the t-butyl ester leads to 2-methyl-4-trifluoromethylindol-5-ol. acs.org

2-Trifluoromethyl-1,4-benzoquinone has also been utilized as a starting material in the synthesis of the trifluoro analogue of the Wieland–Miescher ketone via a Diels-Alder reaction. rsc.orgpsu.edu

Synthesis of Nitro-substituted Trifluoromethylphenols (e.g., 4-nitro-3-(trifluoromethyl)phenol)

Nitro-substituted trifluoromethylphenols are important precursors for various chemical transformations.

4-Nitro-3-(trifluoromethyl)phenol can be prepared by the hydrolysis of the diazonium salt of 3-(trifluoromethyl)-4-nitroaniline. This process is effectively carried out in a boiling mixture of xylene and an aqueous solution of copper sulfate (B86663) pentahydrate. google.com This method provides better yields compared to conventional diazotization and hydrolysis without xylene. google.com This compound is a yellow crystalline solid and is used in the preparation of certain inhibitors. chemicalbook.com

2-Nitro-4-(trifluoromethyl)phenol is another key intermediate. It can be synthesized by the nucleophilic substitution of 2-nitro-4-(trifluoromethyl)chlorobenzene with sodium hydroxide (B78521) in dimethyl sulfoxide. prepchem.com It is also the major product from the photodecomposition of the herbicide fluorodifen. sigmaaldrich.com This phenol has been used in the synthesis of other complex molecules. sigmaaldrich.com

The table below summarizes the physical properties of some of the key nitro-substituted trifluoromethylphenols.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C₇H₄F₃NO₃ | 207.11 | 76-79 chemicalbook.com | 135-138 @ 0.01 mmHg chemicalbook.com |

| 2-Nitro-4-(trifluoromethyl)phenol | 400-99-7 | C₇H₄F₃NO₃ | 207.11 | - | 92-94 @ 12 mmHg sigmaaldrich.com |

Convergent and Multi-step Synthetic Strategies

The construction of complex molecules derived from a core structure like 2-methyl-4-(trifluoromethyl)phenol often relies on sophisticated synthetic planning, such as convergent and multi-step strategies. These approaches allow for the efficient and controlled assembly of intricate molecular architectures.

A multi-step synthesis involves a linear sequence of reactions where the product of one step becomes the reactant for the next. savemyexams.com This is a foundational approach in organic synthesis. For example, creating a complex derivative might start with the synthesis of the core phenol, followed by a series of functional group transformations or additions. Automated continuous flow technology can be used to perform multi-step sequences rapidly, generating complex molecules in minutes without the need to isolate intermediates. nih.gov

These strategies are particularly relevant when building complex aromatic molecules from multiple simple components. Advanced one-pot methods can even allow for the sequential formation of multiple bonds by controlling the generation of different electrophiles simply by varying the reaction temperature. rsc.org This represents a highly efficient "multi-component" approach to electrophilic aromatic substitution, enabling the self-directed construction of complex structures from simple starting materials. rsc.org

The synthesis of drug-like molecules, such as those containing linked heterocyclic rings, often employs these strategies to rapidly generate analogs for testing and optimization. nih.gov A convergent plan allows for the quick and straightforward assembly of a general inhibitor structure from different building blocks. nih.gov

Chemical Reactivity and Mechanistic Studies

Investigations into Electrophilic Aromatic Substitution (Influence of Trifluoromethyl and Methyl Groups)

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Methyl-4-(trifluoromethyl)phenol ring is a direct consequence of the directing effects of the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) substituents. The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. refinerlink.comquora.com The methyl group is also an activating, ortho, para-directing group, albeit weaker than the hydroxyl group, operating through an inductive effect. researchgate.net Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect. refinerlink.com

In 2-Methyl-4-(trifluoromethyl)phenol, the directing effects of the substituents are as follows:

-OH group (at C1): Strongly activating, directs to positions 2 (ortho, blocked by -CH₃), 4 (para, blocked by -CF₃), and 6 (ortho).

-CH₃ group (at C2): Activating, directs to positions 3 (ortho), 5 (para), and 1 (ortho, blocked by -OH).

-CF₃ group (at C4): Deactivating, directs to positions 3 and 5 (meta).

The powerful activating and directing influence of the hydroxyl group dominates the reactivity of the ring. refinerlink.comquora.com Therefore, electrophilic attack is most likely to occur at the positions activated by the hydroxyl and methyl groups. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 and C4 are already substituted, the primary site for electrophilic attack is the C6 position. The methyl group also directs to the C3 and C5 positions. The trifluoromethyl group directs to the C3 and C5 positions as well.

Considering the combined effects, the most probable sites for electrophilic substitution are positions 3, 5, and 6. The C6 position is strongly activated by the hydroxyl group. The C3 and C5 positions are activated by the methyl group and directed by the trifluoromethyl group. Therefore, a mixture of products is possible, with the substitution at C6 being a likely major product due to the strong directing effect of the hydroxyl group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | 1 | Strongly Activating (Resonance) | Ortho, Para |

| -CH₃ | 2 | Activating (Inductive) | Ortho, Para |

| -CF₃ | 4 | Strongly Deactivating (Inductive) | Meta |

Oxidation Reactions and Characterization of Oxidative Products (e.g., Quinone Formation)

Phenols can be oxidized to quinones, and the presence of activating groups like methyl and hydroxyl groups can facilitate this process. The oxidation of 2-Methyl-4-(trifluoromethyl)phenol would likely proceed through the formation of a phenoxyl radical, followed by further oxidation to a quinone-like structure. Given the substitution pattern, the expected product would be a substituted para-quinone. The oxidation of other methylated phenols, such as 2,6-di-t-butyl-4-methylphenol, has been shown to yield peroxy-cyclohexadienones in the presence of peroxy radicals.

Reduction Reactions and Resulting Derivatives

While direct reduction of the phenol (B47542) ring of 2-Methyl-4-(trifluoromethyl)phenol is not a common reaction, the introduction of a reducible group, such as a nitro group, opens up pathways to various derivatives. For instance, nitration of the aromatic ring, which is an electrophilic aromatic substitution reaction, would likely yield a nitro-substituted derivative. This nitro group can then be readily reduced to an amino group.

The reduction of nitrophenols is a well-established transformation. For example, 4-nitrophenol (B140041) can be reduced to 4-aminophenol (B1666318) using various reducing agents, including catalytic hydrogenation (e.g., with a platinum nanoparticle catalyst) or chemical reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst. nih.govmdpi.com Similarly, if 2-Methyl-4-(trifluoromethyl)phenol were nitrated, the resulting nitrophenol could be reduced to form the corresponding aminophenol. This amino-substituted derivative could then serve as a precursor for the synthesis of a wide range of other compounds.

Hydrolytic Stability and Mechanisms (relevant to trifluoromethylated phenols)

Trifluoromethylated phenols are known to undergo hydrolysis, particularly under basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the ipso-carbon susceptible to nucleophilic attack.

Base-Catalyzed Difluoro-Quinone Methide Formation

Studies on 4-(trifluoromethyl)phenol (B195918) have shown that it undergoes spontaneous hydrolysis in aqueous buffer at physiological pH to form a reactive quinone methide intermediate. nih.gov This process involves the loss of fluoride (B91410) ions. It is proposed that a similar mechanism occurs with 2-Methyl-4-(trifluoromethyl)phenol. The hydrolysis is thought to proceed via a base-catalyzed elimination of fluoride to form a difluoro-quinone methide. This intermediate is highly electrophilic and can react with nucleophiles.

Influence of pH on Hydrolysis Rates

The rate of hydrolysis of trifluoromethylated phenols is significantly influenced by pH. The hydrolysis is generally faster at higher pH values. nih.govclemson.edu For instance, the hydrolysis of 2-trifluoromethylphenol is favored at higher pH. nih.gov This is consistent with a mechanism involving hydroxide (B78521) ion as a nucleophile or a base catalyst. The table below illustrates the effect of pH on the hydrolysis rate constant for a related compound, carbaryl, which also undergoes hydrolysis. clemson.edu A similar trend would be expected for 2-Methyl-4-(trifluoromethyl)phenol.

| pH | Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) |

|---|---|---|

| 6.0 | 0.0023 | 301 |

| 7.0 | 0.023 | 30.1 |

| 8.0 | 0.23 | 3.01 |

| 9.0 | 2.3 | 0.301 |

Data for Carbaryl Hydrolysis. A similar pH-dependent trend is expected for 2-Methyl-4-(trifluoromethyl)phenol.

Reaction Kinetics under Controlled Conditions

Kinetic studies provide valuable insights into the mechanisms of chemical reactions. For the hydrolysis of 2-trifluoromethylphenol in a phosphate (B84403) buffer at neutral pH, a pseudo-first-order kinetic model was determined. nih.gov The reaction rate was found to be dependent on temperature, with an estimated activation energy of 25.1 kcal mol⁻¹. nih.gov At 37°C and a pH of 7.4, the half-life for the hydrolysis of 2-trifluoromethylphenol was 6.9 hours. nih.gov The rate of hydrolysis was not influenced by the presence of oxygen, sunlight, or trace elements typically found in natural water. nih.gov

The table below summarizes the kinetic data for the hydrolysis of 2-trifluoromethylphenol at pH 7.4. nih.gov

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (h) |

|---|---|---|

| 34 | 2.0 x 10⁻⁵ | 9.6 |

| 37 | 2.8 x 10⁻⁵ | 6.9 |

| 50 | 1.5 x 10⁻⁴ | 1.3 |

| 69 | 8.3 x 10⁻⁴ | 0.23 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-4-(trifluoromethyl)phenol, providing atom-specific information through the analysis of ¹H, ¹³C, and ¹⁹F nuclei. While complete experimental spectra for 2-Methyl-4-(trifluoromethyl)phenol are not extensively published, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs. rsc.orgbeilstein-journals.org

In a typical ¹H NMR spectrum, the protons of 2-Methyl-4-(trifluoromethyl)phenol would exhibit characteristic chemical shifts and coupling patterns. The spectrum is expected to show a distinct singlet for the methyl (CH₃) protons, another singlet for the hydroxyl (OH) proton (which may be broad and its position solvent-dependent), and three signals corresponding to the aromatic protons. rsc.orghmdb.ca The aromatic protons at positions 3, 5, and 6 would show splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)phenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.2 | Singlet |

| Ar-H (Position 3) | ~7.2-7.4 | Doublet |

| Ar-H (Position 5) | ~7.3-7.5 | Doublet of Doublets |

| Ar-H (Position 6) | ~6.8-7.0 | Doublet |

| -OH | Variable | Broad Singlet |

Note: Predicted values are based on structure and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For 2-Methyl-4-(trifluoromethyl)phenol, eight distinct signals are expected. A key feature is the signal for the trifluoromethyl (-CF₃) carbon, which appears as a quartet due to strong one-bond coupling with the three fluorine atoms (¹J-CF). rsc.orgbeilstein-journals.org The carbon atom attached to the hydroxyl group (C-1) is typically shifted downfield. Data from isomers like 2-(trifluoromethyl)phenol (B147641) and 4-fluoro-2-methylphenol (B144770) help in estimating the chemical shifts for the aromatic carbons. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-4-(trifluoromethyl)phenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

| -CH₃ | ~15-20 | |

| C-1 (-OH) | ~150-155 | |

| C-2 (-CH₃) | ~120-125 | |

| C-3 | ~130-135 | |

| C-4 (-CF₃) | ~122-128 | Quartet (q) |

| C-5 | ~125-130 | |

| C-6 | ~115-120 | |

| -CF₃ | ~124 | Quartet (q, ¹J-CF ≈ 270 Hz) |

Note: Predicted values are based on structure and data from analogous compounds. rsc.orgchemicalbook.com Actual experimental values may vary.

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds and is particularly useful for analyzing molecules with trifluoromethyl groups. nih.gov For 2-Methyl-4-(trifluoromethyl)phenol, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet in a proton-decoupled spectrum) corresponding to the three equivalent fluorine atoms of the -CF₃ group. rsc.orgrsc.org The chemical shift for an aromatic trifluoromethyl group typically appears in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgbeilstein-journals.org This technique is exceptionally sensitive for confirming the presence and electronic environment of the trifluoromethyl moiety. nih.govacs.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is employed to confirm the molecular weight and elemental formula of 2-Methyl-4-(trifluoromethyl)phenol. The compound has a monoisotopic mass of approximately 176.04 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the elemental composition (C₈H₇F₃O). rsc.org Analysis by techniques like electrospray ionization (ESI) would likely show protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Table 3: Predicted m/z Values for Molecular Ions and Adducts of 2-Methyl-4-(trifluoromethyl)phenol

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₈H₇F₃O]⁺ | 176.0449 |

| [M+H]⁺ | [C₈H₈F₃O]⁺ | 177.0522 |

| [M+Na]⁺ | [C₈H₇F₃NaO]⁺ | 199.0341 |

| [M-H]⁻ | [C₈H₆F₃O]⁻ | 175.0376 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. acs.org For 2-Methyl-4-(trifluoromethyl)phenol, the spectra would be dominated by absorptions from the O-H, C-H, aromatic C=C, and C-F bonds. dergipark.org.trtandfonline.com

The IR spectrum is expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration, which is broadened due to hydrogen bonding. iosrjournals.org Sharp peaks for aromatic and aliphatic C-H stretching would appear just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region. dergipark.org.tr The most intense absorptions are expected to be the C-F stretching modes of the trifluoromethyl group, which are typically found in the 1100-1350 cm⁻¹ region. dergipark.org.tr

Raman spectroscopy, being more sensitive to non-polar, symmetric vibrations, would clearly show the aromatic ring breathing modes and the symmetric C-F stretching vibrations. researchgate.net

Table 4: Characteristic Vibrational Frequencies for 2-Methyl-4-(trifluoromethyl)phenol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | IR | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 |

| C-F Stretch | IR | 1100 - 1350 (strong, multiple bands) |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Analogs

A notable example is the Schiff base derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov X-ray analysis of this compound revealed that it crystallizes in the monoclinic system. evitachem.comnih.gov A key structural feature is a strong intramolecular O—H⋯N hydrogen bond, which forms a stable six-membered ring known as an S(6) motif. nih.gov The configuration of the imine (C=N) bond was determined to be E, and the dihedral angle between the two aromatic rings was measured at 44.77 (3)°. nih.gov In the crystal, molecules are linked into polymeric chains through C—H⋯O interactions. nih.gov Studies on other similar Schiff base structures, such as (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, also confirm the prevalence of the phenol-imine tautomeric form stabilized by intramolecular hydrogen bonds. acs.org These analyses of derivatives are crucial for understanding the steric and electronic properties that 2-Methyl-4-(trifluoromethyl)phenol would exhibit in a solid-state or bound conformation.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of molecules related to 2-Methyl-4-(trifluoromethyl)phenol, particularly its Schiff base derivatives, is primarily governed by a network of specific intermolecular interactions. nih.govnih.gov In the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, a closely related compound, the molecules are linked into polymeric chains that extend along the crystallographic a-axis, primarily through C—H⋯O interactions. nih.govresearchgate.netomu.edu.tr The crystal packing is further stabilized by a variety of other non-covalent forces. researchgate.net

Table 1: Contribution of Intermolecular Contacts to Crystal Packing of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol

| Interaction Type | Contribution Percentage | Reference |

|---|---|---|

| C⋯H/H⋯C | 29.2% | nih.govnih.gov |

| H⋯H | 28.6% | nih.govnih.gov |

| F⋯H/H⋯F | 25.6% | nih.govnih.gov |

| O⋯H/H⋯O | 5.7% | nih.govnih.gov |

| F⋯F | 4.6% | nih.govnih.gov |

| N⋯H/H⋯N | 2.4% | nih.gov |

| O⋯C/C⋯O | 2.2% | nih.gov |

| F⋯C/C⋯F | 0.8% | nih.gov |

This interactive table summarizes data from Hirshfeld surface analysis, showing the relative importance of various intermolecular forces in the crystal lattice.

Tautomeric Forms in the Solid State

Schiff bases derived from ortho-hydroxy aldehydes, such as derivatives of 2-Methyl-4-(trifluoromethyl)phenol, can theoretically exist in two tautomeric forms: the phenol-imine (OH) form and the keto-amine (NH) form. nih.gov However, crystallographic studies consistently show that in the solid state, these compounds predominantly adopt the phenol-imine tautomeric form. nih.goviucr.orgiucr.org

The stability of the phenol-imine tautomer is significantly enhanced by the formation of a strong intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.govnih.goviucr.org This interaction creates a stable six-membered pseudo-aromatic ring, described as an S(6) ring motif. nih.govnih.goviucr.org The presence of this intramolecular hydrogen bond is a key feature that locks the molecule into the phenol-imine conformation in the solid state. nih.gov In some related structures, additional intramolecular C—H⋯F contacts have also been observed, further contributing to molecular stability. nih.goviucr.org The planarity or non-planarity of these molecules, which can influence properties like thermochromism, is also tied to these structural features. nih.gov

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of phenolic compounds, including those with trifluoromethyl substitutions. The analysis typically employs reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

For the analysis of fluorinated phenols and their derivatives, C18 columns are commonly utilized. researchgate.netrsc.org The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with formic acid or buffered with salts like ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orglcms.cz Detection is frequently performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which allows for the identification and quantification of analytes based on their absorbance spectra. researchgate.netscirp.org To enhance sensitivity and selectivity, pre-column or post-column derivatization techniques can be applied, converting the analyte into a form that is more easily detected. scirp.orgresearchgate.net

Table 2: Example HPLC Parameters for Phenolic Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 4 µm) | rsc.org |

| Mobile Phase A | Water with 0.1% Formic Acid / 1 mM Ammonium Acetate | rsc.org |

| Mobile Phase B | Methanol or Acetonitrile | rsc.orglcms.cz |

| Gradient | Linear gradient, e.g., 40% to 100% B over 20 min | rsc.org |

| Flow Rate | 0.35 - 1.0 mL/min | lcms.cz |

| Column Temp. | 30 °C | rsc.org |

| Detection | UV/DAD | researchgate.netscirp.org |

| Injection Vol. | 1 - 20 µL | rsc.orglcms.cz |

This interactive table presents typical starting conditions for the HPLC analysis of phenolic compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile phenols. epa.gov However, due to the polar and often reactive nature of the hydroxyl group in phenols, direct analysis can lead to poor peak shape (tailing) and irreversible adsorption onto the column. jfda-online.com To overcome these issues, chemical derivatization is a common and often necessary step prior to GC analysis. epa.govjfda-online.com

Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester. jfda-online.com Common derivatization procedures for phenols include silylation (e.g., using BSA or BSTFA) to form trimethylsilyl (B98337) ethers, or acylation. jfda-online.comtcichemicals.com The choice of derivatizing agent can also enhance detectability; for instance, using a fluorinated acylating agent allows for highly sensitive detection with an Electron Capture Detector (ECD). epa.govjfda-online.com For general-purpose analysis, a Flame Ionization Detector (FID) is typically used. epa.gov The separation is carried out on a capillary column, such as a DB-5 or equivalent. epa.gov

Table 3: Example GC Parameters for Phenol (B47542) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Required for robust analysis (e.g., silylation, acylation) | epa.govjfda-online.com |

| Column | DB-5 or similar (e.g., 30 m, 0.25 mm ID, 0.25 µm film) | lcms.czepa.gov |

| Carrier Gas | Helium or Hydrogen | lcms.cz |

| Injection Mode | Splitless | lcms.cz |

| Oven Program | e.g., 45°C (2 min), ramp 12°C/min to 325°C (hold 11 min) | lcms.cz |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | epa.gov |

This interactive table outlines typical conditions for the GC analysis of phenols, highlighting the importance of the derivatization step.

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Matrices

For the comprehensive analysis of 2-Methyl-4-(trifluoromethyl)phenol in complex matrices such as environmental or biological samples, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. lcms.czmdpi.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high selectivity and sensitivity, enabling both confident identification and accurate quantification of target analytes. mdpi.comdokumen.pub

LC-MS, particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), allows for the direct analysis of extracts with minimal sample preparation. lcms.cz It provides accurate mass data for both the parent ion and its fragment ions, which is used to confirm the elemental composition and identity of the compound. lcms.czmdpi.com

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. science.gov When analyzing complex extracts, GC-Q-TOF systems offer the advantage of high-resolution mass spectrometry, which aids in the identification of unknown compounds by providing accurate mass measurements of fragment ions that can be compared against spectral libraries. lcms.czmdpi.com The use of retention indices, in addition to mass spectral matching, further increases the confidence in compound identification. lcms.cz Studies have successfully used GC-MS to detect trifluoromethylphenols in groundwater samples, demonstrating its effectiveness in real-world applications. mdpi.com

Table 4: Representative Parameters for Hyphenated Techniques

| Parameter | LC-MS (Q-TOF) | GC-MS (Q-TOF) | Reference |

|---|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) | lcms.cz |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole Time-of-Flight (Q-TOF) | lcms.cz |

| Mass Range (m/z) | 40 - 1700 | 50 - 1000 | lcms.cz |

| LC Column | C18 | N/A | lcms.cz |

| GC Column | DB-5Q | N/A | lcms.cz |

| LC Mobile Phase | Water/Methanol with Ammonium Formate & Formic Acid | N/A | lcms.cz |

| GC Oven Program | N/A | 45°C to 325°C | lcms.cz |

| Application Note | Ideal for polar, non-volatile compounds in complex matrices. | Requires derivatization for phenols; excellent for volatile/semi-volatile compounds. | lcms.czmdpi.com |

This interactive table compares typical settings for LC-MS and GC-MS systems used in the analysis of complex samples.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules. For derivatives and related structures of 2-Methyl-4-(trifluoromethyl)phenol, DFT calculations, often using functionals like B3LYP, have been instrumental in elucidating key molecular characteristics.

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations provide theoretical values for bond lengths and angles that can be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. acs.orgiucr.org For instance, in studies of related Schiff base compounds derived from substituted phenols, DFT calculations have shown good agreement between the theoretically optimized structures and their experimentally determined counterparts. iucr.orgnih.govresearchgate.netnih.goviucr.org

For a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize its structure. iucr.org The calculated bond lengths, such as C=N and C-O, were found to be in close agreement with the experimental X-ray data. iucr.org Specifically, the experimental C8=N1 bond length was 1.283(8) Å, while the calculated value was 1.290 Å. Similarly, the experimental C10—O1 bond length was 1.357(8) Å, and the calculated value was 1.342 Å. iucr.org Such comparisons are crucial for confirming that the computational model accurately represents the real-world molecule.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for a Related Phenolic Compound

| Parameter | X-ray Data (Å) | DFT/B3LYP/6-311G(d,p) (Å) |

|---|---|---|

| C8=N1 | 1.283(8) | 1.290 |

| C10—O1 | 1.357(8) | 1.342 |

| C6—N1 | 1.410(7) | 1.404 |

| C8—C9 | 1.430(9) | 1.446 |

Data sourced from a study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. iucr.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), provides insight into the chemical reactivity and stability of a molecule. nih.govacs.org A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, often described as a "hard" molecule. Conversely, a small gap indicates a more reactive or "soft" molecule. iucr.orgnih.gov

For a related Schiff base, (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, DFT calculations determined the HOMO and LUMO energy levels. nih.goviucr.org These values were then used to calculate other quantum chemical parameters such as ionization potential (I), electron affinity (A), chemical hardness (η), and chemical softness (S). nih.goviucr.org The calculated HOMO-LUMO gap for this compound was 4.105 eV, indicating it to be a relatively hard molecule. nih.goviucr.org Similarly, for 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, the HOMO and LUMO energies were calculated to be -6.2064 eV and -2.1307 eV, respectively, also suggesting it is a hard molecule due to the relatively large energy gap. iucr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Phenolic Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2064 |

| ELUMO | -2.1307 |

| Ionization Potential (I) | 5.912 |

| Electron Affinity (A) | 1.807 |

| HOMO-LUMO Gap (ΔE) | 4.105 |

| Chemical Hardness (η) | 2.052 |

| Chemical Softness (S) | 0.243 |

Data sourced from studies on related trifluoromethyl-substituted phenolic compounds. iucr.orgnih.goviucr.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. acs.orgnih.gov The MEP surface displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net

In studies of related phenolic compounds, MEP maps have been generated using DFT calculations to identify these reactive regions. For instance, in a study of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the negative MEP regions were found to be concentrated around the oxygen and fluorine atoms, indicating these as likely sites for electrophilic attack. nih.goviucr.org The most positive region was localized on a hydrogen atom of the imine group, suggesting it as the preferred site for nucleophilic attack. nih.goviucr.org This type of analysis is crucial for understanding the molecule's reactivity in various chemical reactions.

Intramolecular interactions, such as hydrogen bonds and other non-covalent contacts, play a significant role in determining the conformation and stability of a molecule. In many Schiff base derivatives of phenols, an intramolecular O—H⋯N hydrogen bond is a common feature, forming a stable six-membered ring motif known as an S(6) ring. nih.govresearchgate.netiucr.orgnih.govresearchgate.net This interaction helps to stabilize the planar conformation of that part of the molecule. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Systems

For a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, Hirshfeld surface analysis revealed the most significant contributions to the crystal packing. iucr.orgresearchgate.netnih.gov The analysis showed that the packing is dominated by C⋯H/H⋯C (29.2%), H⋯H (28.6%), and F⋯H/H⋯F (25.6%) interactions. iucr.orgresearchgate.netnih.gov Other interactions, such as O⋯H/H⋯O (5.7%) and F⋯F (4.6%), also play a role in stabilizing the crystal structure. iucr.orgresearchgate.netnih.gov This detailed breakdown of intermolecular forces is essential for understanding the solid-state properties of the compound.

Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Phenolic Compound

| Interaction Type | Contribution (%) |

|---|---|

| C⋯H/H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H/H⋯F | 25.6 |

| O⋯H/H⋯O | 5.7 |

| F⋯F | 4.6 |

Data sourced from a study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. iucr.orgresearchgate.netnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govfarmaciajournal.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to the property of interest. nih.gov

While specific QSAR/QSPR studies focusing solely on 2-Methyl-4-(trifluoromethyl)phenol are not extensively documented in the provided search results, the principles of these methods are broadly applicable. For a large set of diverse phenols, QSAR models have been developed to predict their toxicity. nih.gov These models often employ a variety of molecular descriptors and use statistical techniques like multiple linear regression or artificial neural networks to establish the relationship between structure and toxicity. nih.gov Such models are valuable tools in computational toxicology and drug discovery for predicting the properties of new or untested compounds. nih.gov

Development of Descriptors Incorporating Trifluoromethyl and Methyl Group Contributions

The predictive power of computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, relies on molecular descriptors. These are numerical values that encode different structural and physicochemical properties of a molecule. For 2-Methyl-4-(trifluoromethyl)phenol, it is crucial to use descriptors that accurately capture the distinct contributions of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups attached to the phenol (B47542) ring.

The development of these descriptors involves calculating various properties that represent the steric, electronic, and hydrophobic influences of these substituent groups.

Steric Descriptors: These describe the size and shape of the molecule and its substituents. The methyl group, while small, contributes to the steric profile of the molecule. Sterimol parameters (L, B1, B5) are examples of descriptors used to characterize the spatial arrangement of such groups. nih.gov

Electronic Descriptors: These quantify the electronic effects of substituents on the aromatic ring. The methyl group is a weak electron-donating group, while the trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. Quantum chemical calculations, such as Density Functional Theory (DFT), can determine atomic charges and the energy of frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov The energy of the Highest Occupied Molecular Orbital (ϵHOMO) is a key descriptor, as it relates to the molecule's susceptibility to electrophilic attack and its potential to act as a skin sensitizer (B1316253). nih.gov

Hydrophobic Descriptors: These relate to the lipophilicity of the compound, which influences its environmental partitioning and biological uptake. The octanol-water partition coefficient (logP) is a primary descriptor for hydrophobicity. nih.gov The trifluoromethyl group significantly increases the lipophilicity of the molecule.

The table below summarizes key descriptor types used to characterize the contributions of the methyl and trifluoromethyl groups.

| Descriptor Type | Specific Descriptor Example | Primary Influence | Relevance to 2-Methyl-4-(trifluoromethyl)phenol |

|---|---|---|---|

| Electronic | Energy of HOMO (ϵHOMO) | Electron-donating/withdrawing effects | The electron-withdrawing -CF₃ group lowers HOMO energy, affecting reactivity. nih.gov The electron-donating -CH₃ group has an opposing, though weaker, effect. |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Lipophilicity | The -CF₃ group substantially increases the logP value, influencing bioavailability and environmental partitioning. nih.gov |

| Steric | Sterimol Parameters (e.g., L, B1, B5) | Molecular size and shape | The methyl group's size can influence binding to biological targets. nih.gov |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and H-bonding capacity | The hydroxyl (-OH) group is the main contributor, influencing membrane permeability. chemscene.com |

Predictive Models for Chemical Reactivity and Environmental Behavior

Using the descriptors developed, computational chemists can build predictive models to estimate the chemical reactivity and environmental behavior of 2-Methyl-4-(trifluoromethyl)phenol. These models are often based on QSAR or other statistical methods like Partial Least Squares (PLS) and Structural Equation Modeling (SEM). nih.govmdpi.com

Predictive Models for Chemical Reactivity

The reactivity of 2-Methyl-4-(trifluoromethyl)phenol is largely governed by the interplay between the electron-donating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the acidic phenolic hydroxyl group.

One area of reactivity is hydrolysis, particularly the defluorination of the trifluoromethyl group. Studies on similar compounds like 2-(trifluoromethyl)phenol (B147641) show that this process can be base-catalyzed, driven by the deprotonation of the phenolic hydroxyl group. researchgate.net The presence of the electron-withdrawing -CF₃ group lowers the pKa of the hydroxyl group, facilitating this reaction. researchgate.net

Another modeled aspect of reactivity is skin sensitization. For phenols, the mechanism often involves their oxidation to reactive quinones or quinone-methides. A predictive model based on the quantum mechanistic property ϵHOMO has been developed for phenols and anilines. nih.gov This model can classify a compound's sensitization potential based on a calculated threshold value. nih.gov

| Reactivity Endpoint | Model Type | Key Descriptor(s) | Predicted Outcome for 2-Methyl-4-(trifluoromethyl)phenol |

|---|---|---|---|

| Hydrolytic Stability (Defluorination) | Mechanistic/Kinetic Model | pKa, Atomic Charges | The -CF₃ group is susceptible to hydrolysis under basic conditions, facilitated by the phenolic -OH group. researchgate.net |

| Skin Sensitization | QSAR (Quantum Mechanistic) | ϵHOMO | The compound's potential to be a sensitizer can be predicted based on its calculated HOMO energy. nih.gov |

Predictive Models for Environmental Behavior

Predicting a chemical's environmental behavior involves assessing its fate (e.g., persistence, degradation) and its ecotoxicity.

Environmental Fate: Models can predict endpoints like biodegradability. uninsubria.it The presence of the trifluoromethyl group is known to increase persistence in the environment, as the C-F bond is very strong. Hydrolysis, as mentioned earlier, is a key degradation pathway that can be modeled. researchgate.net

Ecotoxicity: Acute aquatic toxicity is a critical endpoint for environmental risk assessment. rsc.org Predictive models, such as ECOSAR (Ecological Structure Activity Relationships), are widely used to estimate the toxicity of chemicals to aquatic organisms like fish. semanticscholar.org These models classify chemicals into groups based on their structure and predict toxicity (e.g., the 96-hour LC50 value) based on their logP. scispace.com For phenols, the primary mode of toxic action is often narcosis, but reactive mechanisms are also possible. scispace.com The specific structural features of 2-Methyl-4-(trifluoromethyl)phenol would be used to place it within a specific chemical class to predict its toxicity. For instance, in an assessment of various predictive models, a structurally related compound, 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, was included in the test set to evaluate model performance for complex substituted aromatics. rsc.orgsemanticscholar.org

| Environmental Endpoint | Model Example | Key Descriptor(s) | Predicted Behavior for 2-Methyl-4-(trifluoromethyl)phenol |

|---|---|---|---|

| Acute Aquatic Toxicity (e.g., Fish 96h LC50) | ECOSAR | logP | Toxicity is predicted based on its calculated logP and classification as a substituted phenol. rsc.orgscispace.com |

| Biodegradability | Classification QSPR | Structural Fragments | Predicted to have low biodegradability due to the stable trifluoromethyl group. uninsubria.it |

Biological Activities and Mechanistic Understanding in Vitro Studies

Investigation of Antimicrobial Properties (e.g., against multidrug-resistant bacteria)

Phenolic compounds are known for their wide range of biological activities, including antimicrobial effects. The introduction of a trifluoromethyl group can enhance these properties. While direct studies on the antimicrobial activity of 2-Methyl-4-(trifluoromethyl)phenol against multidrug-resistant bacteria are not extensively documented, research on structurally similar compounds provides significant insights.

For instance, a study on a series of 2-hydroxynaphthalene-1-carboxanilides found that compounds with a trifluoromethyl group on the anilide ring, such as 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, exhibited activity against a spectrum of bacteria, including resistant isolates. srce.hr Another study demonstrated that 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. researchgate.netnih.gov

The general mechanism of antimicrobial action for phenolic compounds often involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of cellular contents. frontiersin.org The hydrophobicity of these compounds allows them to partition into the lipid bilayer of bacterial cells, causing destabilization. frontiersin.org

Furthermore, research on fluorinated chalcones has shown that derivatives bearing a trifluoromethyl group possess significant antibacterial and antifungal activity. nih.gov Specifically, certain trifluoromethyl-substituted chalcones displayed more potent activity against Escherichia coli, Candida albicans, and Aspergillus niger than the standard drugs used in the study. nih.gov These findings underscore the potential of the trifluoromethyl moiety in the development of novel antimicrobial agents.

The following table summarizes the antimicrobial activities of some trifluoromethyl-containing compounds against resistant bacterial strains.

| Compound | Test Organism | Activity (MIC in µg/mL) |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | 3.13 |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | Multidrug-resistant Enterococcus faecalis | 6.25 |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Staphylococcus aureus (resistant) | 23.2 |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Staphylococcus aureus (resistant) | 23.2 |

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Acetylcholinesterase)

The structural features of 2-Methyl-4-(trifluoromethyl)phenol suggest its potential as an enzyme inhibitor, a property extensively explored in related trifluoromethyl-containing molecules.

Cyclooxygenase (COX) Inhibition:

Trifluoromethylated compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammation process. acs.org For example, triflusal (B1683033), a 4-trifluoromethyl derivative of salicylate, and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2 mediated prostaglandin (B15479496) E2 production. psu.edunih.gov While triflusal and aspirin (B1665792) were found to be equipotent COX-2 inhibitors in human blood assays, HTB demonstrated a concentration-dependent inhibition of COX-2 protein expression. psu.edunih.gov Another study revealed that substituting the 2'-methyl group of the non-steroidal anti-inflammatory drug indomethacin (B1671933) with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor. researchgate.net

Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase (AChE) inhibitors are used in the treatment of conditions like Alzheimer's disease. The trifluoromethylphenyl moiety has been incorporated into various scaffolds to develop potent AChE inhibitors. A study on 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine derivatives found that the compound with a trifluoromethyl phenyl ring was the most effective in blocking the AChE enzyme. nih.gov Similarly, novel Mannich bases containing a 4-(trifluoromethyl)phenyl group have been synthesized and shown to have significant AChE inhibitory activity. tubitak.gov.tr Another class of compounds, N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues, also demonstrated inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. nih.gov

The inhibitory activities of some trifluoromethyl-containing compounds against these enzymes are presented below.

| Compound/Derivative Class | Enzyme | Inhibition Data (IC₅₀ or Kᵢ) |

| Triflusal | COX-2 | IC₅₀ = 0.16 mM (in human blood) |

| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | IC₅₀ = 0.39 mM (in human blood) |

| CF₃-indomethacin | mCOX-2 | IC₅₀ = 267 nM |

| 3-[4-(trifluoromethyl)phenyl]-1,2,5,6-tetrahydro-1-methylpyridine | AChE (electric eel) | IC₅₀ = 49.5 nM |

| 3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones | AChE | Kᵢ in the range of 35.2 to 158.9 nM |

Research into Potential Bioactive Compounds and Pharmacological Agents

Phenolic compounds, in general, are a significant class of bioactive molecules with a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability and biological activity of drug candidates. mdpi.com

While direct pharmacological studies on 2-Methyl-4-(trifluoromethyl)phenol are limited, its structural motifs are present in various pharmacologically active agents. For instance, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, which is synthesized from a related phenol (B47542) derivative, is a key intermediate in the development of selective androgen receptor modulators (SARMs). researchgate.net SARMs are a class of therapeutic compounds that have similar properties to anabolic agents but with reduced androgenic effects.

The trifluoromethyl group is a common feature in many approved drugs. For example, fluoxetine (B1211875), an antidepressant, contains a 4-(trifluoromethyl)phenoxy group, which is crucial for its activity. mdpi.com Celecoxib, a nonsteroidal anti-inflammatory drug, features a trifluoromethyl group on its pyrazole (B372694) ring. acs.org These examples highlight the importance of the trifluoromethylphenyl scaffold in designing new pharmacological agents.

Mechanisms of Molecular Interaction with Biological Targets and Pathways

The biological effects of 2-Methyl-4-(trifluoromethyl)phenol are intrinsically linked to its molecular interactions with various biological targets. The physicochemical properties conferred by its substituents play a crucial role in these interactions.

The trifluoromethyl (-CF₃) group significantly influences a molecule's lipophilicity, which is a critical factor for its ability to cross biological membranes and bind to proteins. mdpi.com Generally, the -CF₃ group increases lipophilicity compared to a methyl group, which can enhance the absorption and distribution of a compound. tandfonline.com This increased lipophilicity can facilitate the partitioning of the molecule into the hydrophobic cores of proteins and lipid bilayers of cell membranes. frontiersin.orgmdpi.com

The high electronegativity of the fluorine atoms in the -CF₃ group can also lead to favorable interactions with biological targets, potentially increasing binding affinity. mdpi.comresearchgate.net This can result in enhanced potency and selectivity of the compound for its target enzyme or receptor.

The interaction of a ligand with a receptor can either activate or inhibit the receptor's function. Trifluoromethyl-containing compounds have been shown to act as modulators of various receptors. The ability of the trifluoromethyl group to enhance binding affinity and influence the electronic properties of the molecule can lead to potent modulation of receptor signaling. mdpi.com For instance, the trifluoromethyl group in the structure of fluoxetine is key to its ability to block the serotonin (B10506) reuptake transporter. mdpi.com Similarly, in the context of SARMs developed from related indole (B1671886) precursors, the trifluoromethylphenyl group is crucial for their interaction with the androgen receptor. researchgate.netevitachem.com

Structure Activity Relationship Sar Studies

Impact of the Trifluoromethyl Group on Biological and Chemical Activities

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, often introduced to enhance a molecule's therapeutic potential. Its strong electron-withdrawing nature, high electronegativity, and lipophilicity significantly alter the physicochemical properties of the parent molecule. mdpi.commdpi.com

The incorporation of a -CF3 group can profoundly influence a compound's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action for drug candidates. mdpi.com Furthermore, the -CF3 group is known to increase lipophilicity, which can facilitate the crossing of biological membranes and improve a drug's ability to reach its target. mdpi.compsu.edu For instance, studies have shown that the presence of a trifluoromethyl group can enhance membrane permeability and binding affinity to receptors. mdpi.com

In the context of phenolic compounds, the electron-withdrawing effect of the -CF3 group at the para-position, as in 2-Methyl-4-(trifluoromethyl)phenol, significantly influences the acidity of the phenolic hydroxyl group. This electronic effect can modulate the compound's reactivity and its potential to form hydrogen bonds, which is crucial for receptor binding. rsc.org Research on trifluoromethylated compounds has demonstrated that this substitution can lead to enhanced biological activities, including antimicrobial and anticancer effects. ontosight.ai A statistical analysis of substituting a methyl group with a trifluoromethyl group found that while it doesn't improve bioactivity on average, in specific cases (about 9.19% of the time), it can boost biological activity by at least an order of magnitude. acs.org The energy gains from such substitutions are often driven by electrostatic interactions and solvation free energy. acs.org

Table 1: Physicochemical Properties Conferred by the Trifluoromethyl Group

| Property | Impact of Trifluoromethyl (-CF3) Group | Reference |

|---|---|---|

| Lipophilicity | Increases, potentially improving membrane permeability and transport. | mdpi.com |

| Metabolic Stability | Enhances due to the strength of the C-F bond, resisting metabolic breakdown. | mdpi.com |

| Electronegativity | High, creating a strong electron-withdrawing effect. | mdpi.com |

| Binding Affinity | Can improve binding to biological targets through modified electronic and steric interactions. | mdpi.comrsc.org |

| Acidity of Phenolic -OH | Increases due to the strong electron-withdrawing nature. | rsc.org |

Influence of Methyl Substitution and Positional Isomerism on Activity Profiles

The position of the methyl group on the phenolic ring is a key determinant of the compound's activity profile. In 2-Methyl-4-(trifluoromethyl)phenol, the methyl group is located at the ortho-position relative to the hydroxyl group. The placement of alkyl groups, such as methyl, influences the steric and electronic environment of the phenolic hydroxyl group, which in turn affects reactivity and biological interactions. psu.eduresearchgate.net

Studies on methyl-substituted phenols have shown that the position of the methyl group significantly impacts their properties, such as antioxidant activity. Generally, electron-donating substituents like a methyl group can increase the antioxidant activity of phenols by lowering the O-H bond dissociation energy (BDE) and stabilizing the resulting phenoxyl radical. researchgate.net The order of effectiveness for enhancing antioxidant activity is often found to be para > ortho > meta. researchgate.net

However, a methyl group in the ortho-position can also introduce steric hindrance around the hydroxyl group. This steric effect can influence how the molecule interacts with enzyme active sites or receptors. psu.edu For example, in the context of glycine (B1666218) receptor modulation, the position of the methyl group did not significantly influence the coactivating potency among single-methylated compounds. nih.gov In studies on the hydrodeoxygenation of phenols, a methyl group adjacent (ortho) to the hydroxyl group was found to result in lower activity, which could be attributed to either steric hindrance or intrinsic electronic properties. psu.edu

The interplay between the ortho-methyl group and the para-trifluoromethyl group in 2-Methyl-4-(trifluoromethyl)phenol creates a unique electronic and steric profile that dictates its specific biological activities.

Table 2: Influence of Methyl Group Position on Phenol (B47542) Properties

| Methyl Group Position | Influence on Properties | Reference |

|---|---|---|

| Ortho | Introduces steric hindrance near the hydroxyl group. May lower reactivity in some catalytic reactions. | psu.edu |

| Meta | Generally has a lesser effect on antioxidant activity compared to ortho and para positions. | researchgate.net |

| Para | Maximizes antioxidant activities by increasing electron density on the hydroxyl oxygen and stabilizing the phenoxyl radical. | researchgate.net |

Design Principles for Novel Derivatives Based on SAR Insights

The structure of 2-Methyl-4-(trifluoromethyl)phenol has served as a valuable starting point for the design of novel bioactive compounds. By understanding the SAR of this scaffold, medicinal chemists can strategically modify its structure to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic targets.

A key application for derivatives of this compound is in the development of selective androgen receptor modulators (SARMs). For instance, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile is a crucial intermediate in the synthesis of SARMs. researchgate.netevitachem.com This highlights how the core phenolic structure can be elaborated into more complex heterocyclic systems while retaining the key trifluoromethylphenyl moiety for biological activity.

The trifluoromethylphenyl part of the molecule is often retained to ensure strong binding affinity and metabolic stability, while other parts of the molecule are modified to optimize interactions with the target. For example, in the design of dihydropyridone-based androgen receptor modulators, the 2-trifluoromethylphenyl group was kept constant while substitutions at other positions were explored to improve activity. nih.gov Similarly, this moiety is present in inhibitors of N-acylphosphatidylethanolamine phospholipase D, where modifications to other parts of the molecule were made to enhance potency. acs.org

Furthermore, the 2-methyl-4-(trifluoromethyl)phenoxy motif appears in intermediates for potent agonists of G-protein-coupled receptor 40, demonstrating its utility in designing drugs for metabolic diseases. nih.govmdpi.com The design of novel malate (B86768) dehydrogenase (MDH) inhibitors for targeting the tumor microenvironment has also utilized this structural element. mdpi.com The synthesis of novel 2-aryl-thiazolidin-4-one derivatives with antimicrobial activity also incorporates the (trifluoromethyl)phenyl group to enhance efficacy. researchgate.net

Table 3: Examples of Derivatives Based on the 2-Methyl-4-(trifluoromethyl)phenol Scaffold

| Derivative Class | Therapeutic Target/Application | Design Rationale | Reference |

|---|---|---|---|

| Indole-5-carbonitriles | Selective Androgen Receptor Modulators (SARMs) | Elaboration of the phenol into a heterocyclic system while retaining the trifluoromethylphenyl group for activity. | researchgate.netevitachem.com |

| Dihydropyridones | Androgen Receptor Modulators | The trifluoromethylphenyl ester group is maintained for activity while other positions are modified. | nih.gov |

| Phenoxyacetamides | Malate Dehydrogenase (MDH) Inhibitors | The phenoxy scaffold is used as a base for building inhibitors targeting the tumor microenvironment. | mdpi.com |

| Thiazolidin-4-ones | Antimicrobial Agents | The (trifluoromethyl)phenyl group is incorporated to enhance antimicrobial efficacy. | researchgate.net |

| Aryloxy Phenols | G-protein-coupled receptor 40 Agonists | The 2-chloro-4-(trifluoromethyl)phenoxy group serves as a key intermediate. | nih.govmdpi.com |

Environmental Fate and Degradation Studies

Photolytic Degradation Pathways and Mechanisms in Aqueous Systems

The photolytic degradation of 2-Methyl-4-(trifluoromethyl)phenol in aqueous environments is an anticipated pathway for its transformation. While direct studies on this specific compound are limited, research on analogous trifluoromethylphenols provides significant insight into the likely mechanisms. The rate of photolysis for these compounds is highly dependent on the pH of the water. Degradation is significantly faster in neutral or alkaline conditions (pH 7 and above) compared to acidic conditions (pH 5) Current time information in Houston, TX, US.researchgate.net.

This pH dependency is attributed to the deprotonation of the phenolic hydroxyl group under neutral to alkaline conditions, forming the phenolate (B1203915) anion. This anionic form is more susceptible to excitation by UV light, which accelerates the degradation process researchgate.net. The primary photolytic degradation mechanism for related trifluoromethylphenols involves the cleavage of the carbon-fluorine bonds, leading to the release of fluoride (B91410) ions (F⁻) into the aqueous system. Additionally, various organofluorine products may be formed depending on the specific reaction conditions Current time information in Houston, TX, US.uni-stuttgart.de. For instance, studies on 2-(trifluoromethyl)phenol (B147641) have shown that photolysis rates increase dramatically with pH Current time information in Houston, TX, US.researchgate.net.

Table 1: Photolysis Rate Constants for 2-(trifluoromethyl)phenol under Various Aqueous Conditions Data is for a closely related compound and serves as an analogue.

| Condition | pH | Rate Constant (k, h⁻¹) |

|---|---|---|

| Buffered Solution | 5 | 3.52 ± 0.07 |

| Buffered Solution | 7 | 26.4 ± 0.64 |

| Buffered Solution with H₂O₂ | 7 | 29.99 ± 1.47 |

| Buffered Solution | 10 | 334.1 ± 93.45 |

| Buffered Solution with Sulfite | 10 | 422.4 ± 9.38 |

Source: Adapted from Current time information in Houston, TX, US.researchgate.net

The presence of the methyl group on the aromatic ring in 2-Methyl-4-(trifluoromethyl)phenol may also influence the photolytic process, potentially leading to additional reaction pathways involving oxidation of the methyl group, though specific data is not available.

Biodegradation Pathways and Microbial Interactions

The most probable biodegradation pathway involves an initial hydroxylation of the aromatic ring to form a substituted catechol. This is a common strategy employed by bacteria to metabolize aromatic compounds sigmaaldrich.com. Following this, the catechol ring is cleaved. There are two primary ring-fission pathways:

Ortho-cleavage pathway: The aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate.

Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups sigmaaldrich.comepa.gov.

For alkyl-substituted phenols and trifluoromethyl-substituted catechols, the meta-cleavage pathway is prevalent uni-stuttgart.denih.gov. Studies on 4-(trifluoromethyl)phenol (B195918) indicate that it is likely catabolized via meta-cleavage, which leads to the formation of semialdehyde products nih.gov. However, the presence of the trifluoromethyl group can sometimes hinder complete degradation. Research on 3-trifluoromethyl-catechol showed that while meta-cleavage occurs, the resulting ring fission product can be a dead-end metabolite that resists further enzymatic breakdown by hydrolases in some bacteria uni-stuttgart.de.

Formation of Environmental Metabolites (e.g., Trifluoroacetic Acid)

A significant concern with the environmental degradation of compounds containing a trifluoromethyl (-CF₃) group is the potential formation of persistent metabolites. One of the key metabolites of concern is Trifluoroacetic Acid (TFA).

Studies on the biodegradation of the related compound 4-(trifluoromethyl)phenol have confirmed that trifluoroacetate (B77799) (the conjugate base of TFA) and fluoride ions are the final products of the degradation pathway nih.gov. This indicates that microbial processes can cleave the C-CF₃ bond. Given this precedent, it is highly probable that the biodegradation of 2-Methyl-4-(trifluoromethyl)phenol also leads to the formation of Trifluoroacetic Acid. TFA is known for its high stability and persistence in the environment, where it accumulates in terminal sinks like salt lakes and oceans.

Persistence and Bioaccumulation Concerns (relevant to halogenated compounds)

The persistence and bioaccumulation potential of a chemical are key indicators of its environmental risk. For halogenated compounds, these are of particular concern.

Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), expressed as Log Kow. A high Log Kow value (typically > 4.5 or 5) suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.

Specific experimental data for the Log Kow of 2-Methyl-4-(trifluoromethyl)phenol is not available. However, predictive models provide an estimated value.

Table 2: Predicted Physicochemical Properties for Trifluoromethyl-Substituted Phenols

| Compound | Predicted XlogP / LogKow | Interpretation |

|---|---|---|

| 2-Methyl-4-(trifluoromethyl)phenol | 2.8 | Low to moderate bioaccumulation potential |

| 4-(Trifluoromethyl)phenol | 2.8 | Low to moderate bioaccumulation potential |

The predicted XlogP value of 2.8 for 2-Methyl-4-(trifluoromethyl)phenol is below the threshold that typically raises significant bioaccumulation concerns nih.gov. This suggests that the compound itself has a low to moderate potential to bioaccumulate in aquatic organisms.

Future Research Directions and Emerging Trends

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 2-Methyl-4-(trifluoromethyl)phenol and its derivatives is an area with considerable room for innovation, particularly in the realm of green chemistry. Future research is expected to focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current methodologies often involve multi-step processes that may not be environmentally benign. For instance, a patented method describes the synthesis of 2-chloro-4-trifluoromethylphenol starting from 4-(trifluoromethyl)benzaldehyde (B58038) through an oxidation reaction followed by halogenation. ambeed.com While effective, this highlights the need for more direct and atom-economical approaches.

Emerging trends in organic synthesis, such as continuous flow chemistry and microwave-assisted reactions, offer promising avenues for the production of 2-Methyl-4-(trifluoromethyl)phenol. epa.govsigmaaldrich.comresearchgate.net These technologies can lead to shorter reaction times, improved yields, and enhanced safety profiles. A novel approach for the synthesis of substituted (E)-2-(((3-(trifluoromethyl) phenyl)imino) methyl) phenol (B47542) derivatives using a Cu-HAP catalyst under microwave irradiation has been reported, showcasing the potential of such green methodologies. epa.gov

Future research will likely explore:

Catalytic C-H activation: Directly introducing the methyl or trifluoromethyl group onto the phenol backbone would represent a significant advancement in synthetic efficiency.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Flow chemistry: Implementing continuous flow processes for the synthesis of 2-Methyl-4-(trifluoromethyl)phenol could enable safer, more scalable, and highly controlled production. sigmaaldrich.comresearchgate.net

Exploration of Novel Applications in Advanced Functional Materials

While the primary applications of many trifluoromethylphenols lie in pharmaceuticals and agrochemicals, there is a growing interest in their potential use in advanced functional materials. The unique electronic and steric properties conferred by the trifluoromethyl group make 2-Methyl-4-(trifluoromethyl)phenol an intriguing building block for new materials.

For example, a related compound, 2-methyl-3-(trifluoromethyl)phenol, has been investigated as a monomer for the preparation of polyurethane foams with enhanced thermal stability and flame retardancy. chemshuttle.com The trifluoromethyl group is known to contribute to these improved properties. This suggests that 2-Methyl-4-(trifluoromethyl)phenol could similarly be explored for the development of high-performance polymers.

Furthermore, derivatives of trifluoromethylphenols are being explored in the field of electronic materials. For instance, 2-[4-(Trifluoromethyl) phenyl]-1H-benzimidazole (TFMPHB) crystals have been studied for their nonlinear optical (NLO) properties, with potential applications in optoelectronics and photonics. bohrium.com The synthesis of such materials often involves precursors derived from trifluoromethylated phenols.

Future research in this area could focus on:

Polymer Chemistry: Investigating the incorporation of 2-Methyl-4-(trifluoromethyl)phenol into various polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Liquid Crystals: Exploring the potential of 2-Methyl-4-(trifluoromethyl)phenol derivatives in the formulation of liquid crystal displays, as trifluoromethyl groups can influence the mesomorphic properties. researchgate.net

Organic Electronics: Synthesizing and characterizing novel organic semiconductors or dielectric materials derived from 2-Methyl-4-(trifluoromethyl)phenol for applications in transistors, sensors, and other electronic devices.

In-depth Mechanistic Investigations of Molecular Interactions

A deeper understanding of the molecular interactions of 2-Methyl-4-(trifluoromethyl)phenol is crucial for unlocking its full potential in various applications, particularly in the design of bioactive molecules. The interplay between the hydroxyl, methyl, and trifluoromethyl groups dictates its binding affinity and reactivity.

Recent studies on derivatives of 2-Methyl-4-(trifluoromethyl)phenol have provided valuable insights. For example, the crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol has been elucidated, revealing the formation of intramolecular hydrogen bonds and the dihedral angle between the phenol and trifluoromethylphenyl rings. nih.govnih.gov Such structural information is fundamental for understanding how the molecule interacts with its environment. Hirshfeld surface analysis of this compound indicated that C⋯H/H⋯C, H⋯H, F⋯H/H⋯F, O⋯H/H⋯O, and F⋯F interactions are the most significant contributors to the crystal packing. nih.gov

Future research directions in this area include:

Enzyme Inhibition Studies: Investigating the inhibitory activity of 2-Methyl-4-(trifluoromethyl)phenol and its derivatives against specific enzymes to elucidate their mechanism of biological action.

Receptor Binding Assays: Determining the binding affinities of these compounds to various receptors to identify potential therapeutic targets.

Advanced Spectroscopic Techniques: Employing techniques like 2D-NMR and X-ray co-crystallography to map the precise interactions between 2-Methyl-4-(trifluoromethyl)phenol derivatives and their biological targets.

Advanced Computational Modeling for Precise Property Prediction and Drug Design

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and guide the design of new molecules with desired functionalities. For 2-Methyl-4-(trifluoromethyl)phenol, computational modeling can provide significant insights into its behavior and potential applications.